3,6-dibromo-1,8-dichloro-9H-carbazole
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Overview
Description
3,6-Dibromo-1,8-dichloro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Preparation Methods
3,6-Dibromo-1,8-dichloro-9H-carbazole can be synthesized through several methods. One common method involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a catalyst such as silica gel. This method yields a high product rate of around 89.5% . Another method involves the use of liquid bromine and silica gel as a catalyst .
Chemical Reactions Analysis
3,6-Dibromo-1,8-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the carbazole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: The bromo-substituents enable the compound to participate in coupling reactions such as Suzuki coupling and Kumada polymerization.
Scientific Research Applications
3,6-Dibromo-1,8-dichloro-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dibromo-1,8-dichloro-9H-carbazole involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, including those involved in oxidative stress and energy metabolism . The compound’s effects on ATP synthesis and reactive oxygen species (ROS) production have been studied in the context of its potential toxicological effects .
Comparison with Similar Compounds
3,6-Dibromo-1,8-dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: This compound is used in similar coupling reactions and polymer synthesis.
1,8-Dibromo-3,6-dichloro-9H-carbazole: This is another halogenated derivative with similar properties and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and suitability for various applications.
Properties
Molecular Formula |
C12H5Br2Cl2N |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3,6-dibromo-1,8-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2Cl2N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H |
InChI Key |
YNNIMRNHVCQOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Cl)Cl)Br |
Origin of Product |
United States |
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